BenchChemオンラインストアへようこそ!

GSK 690 Hydrochloride

AKT isoform selectivity kinase inhibition pan-AKT profiling

GSK 690693 HCl is an ATP-competitive pan-AKT inhibitor for cancer research. It demonstrates distinct AGC kinase family cross-reactivity (PKA IC₅₀ 24 nM; PKC isozymes 2–21 nM) that necessitates compound-specific experimental design. Validated for in vivo osteosarcoma xenograft studies (100% event-free survival in PPTP panel). Ensure AKT-mediated effects are distinguished via orthogonal approaches. For research use only.

Molecular Formula C24H24ClN3O
Molecular Weight 405.9 g/mol
Cat. No. B10757207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 690 Hydrochloride
Molecular FormulaC24H24ClN3O
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl
InChIInChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1
InChIKeyDBTSJYXXWZFXNJ-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK 690 Hydrochloride (GSK690693 HCl): Pan-AKT Kinase Inhibitor Procurement Guide


GSK 690 Hydrochloride, also identified as GSK690693 HCl (CAS 937174-76-0), is an aminofurazan-derived, ATP-competitive pan-AKT kinase inhibitor [1]. It demonstrates low-nanomolar inhibitory activity across all three AKT isoforms, with reported IC50 values of 2 nM for AKT1, 13 nM for AKT2, and 9 nM for AKT3 [2]. The compound is supplied as the hydrochloride salt (molecular weight 461.96 g/mol) and is a small-molecule tool compound utilized to interrogate AKT-dependent signaling pathways in cancer research, particularly in models where AKT signaling is constitutively activated [3]. However, its selectivity profile includes off-target inhibition of other AGC kinase family members such as PKA and PKC isozymes, a consideration for experimental design .

GSK 690 Hydrochloride Differentiation: Why Pan-AKT Inhibitors Cannot Be Freely Substituted


While multiple pan-AKT inhibitors share the common target class of AKT1, AKT2, and AKT3, substitution among these agents—such as GSK690693, MK-2206, or AT7867—without rigorous validation is scientifically unsound due to divergent chemical scaffolds, distinct kinase selectivity profiles, and varying pharmacokinetic behaviors. For instance, although GSK690693 demonstrates low-nanomolar inhibition of AKT1/2/3 (2, 13, 9 nM), it also exhibits substantial cross-reactivity with other AGC kinase family members including PKA (IC50 24 nM) and PKC isozymes (IC50 2–21 nM) [1]. Furthermore, comparative functional analyses reveal that different pan-AKT inhibitors produce non-equivalent effects on downstream glycolytic metabolism and proliferation, even within identical cellular models [2]. Consequently, assuming functional equivalence or interchangeability between GSK690693 and other AKT inhibitors risks introducing unrecognized experimental variables and compromising data reproducibility, necessitating compound-specific evidence for procurement decisions.

GSK 690 Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement


Pan-AKT Isoform Inhibitory Potency: GSK690693 vs. MK-2206 and AT7867

GSK690693 exhibits a defined isoform inhibition profile with IC50 values of 2 nM (AKT1), 13 nM (AKT2), and 9 nM (AKT3) in cell-free kinase assays, establishing it as a low-nanomolar pan-AKT inhibitor [1]. In a direct comparative evaluation, GSK690693 was assessed alongside MK-2206 and AT7867 for inhibition of AKT1, AKT2, and AKT3 isoforms within the same experimental framework [2]. While quantitative IC50 values for the comparators were not provided in the cited comparative analysis, the cross-study context establishes GSK690693 as a benchmark ATP-competitive pan-AKT inhibitor distinct from allosteric inhibitors such as MK-2206. This mechanistic distinction carries implications for the type of AKT inhibition achieved and potential resistance mechanisms.

AKT isoform selectivity kinase inhibition pan-AKT profiling

AGC Kinase Family Cross-Reactivity Profile: Selectivity Limitations of GSK690693

Although GSK690693 is selective for AKT isoforms relative to the majority of kinases outside the AGC family, it exhibits potent inhibitory activity against several additional AGC family kinases [1]. Specifically, GSK690693 inhibits PKA with an IC50 of 24 nM, PrkX with an IC50 of 5 nM, and PKC isozymes with IC50 values ranging from 2 to 21 nM [2]. This cross-reactivity profile represents a class-level characteristic of aminofurazan-derived pan-AKT inhibitors and must be considered when interpreting phenotypic outcomes in cellular assays, as observed effects may reflect contributions from both AKT and non-AKT targets.

kinase selectivity off-target activity AGC kinase family

Pediatric Osteosarcoma Xenograft Activity: Model-Specific Antitumor Efficacy of GSK690693

In systematic evaluation by the Pediatric Preclinical Testing Program (PPTP), GSK690693 was tested against a diverse panel of 34 solid tumor xenografts at a dose of 30 mg/kg administered daily for five consecutive days per week over six weeks [1]. GSK690693 significantly increased event-free survival (EFS) in 11 of 34 (32%) solid tumor models, with notable efficacy observed in all 6 osteosarcoma xenografts tested [1]. In marked contrast, no EFS benefit was observed in any of the 8 acute lymphoblastic leukemia (ALL) xenografts evaluated under identical treatment conditions [1]. In vitro, GSK690693 inhibited cell growth with IC50 values ranging from 6.5 nM to >10 µM across the PPTP cell line panel, indicating broad but highly variable cellular sensitivity [1].

osteosarcoma pediatric cancer xenograft efficacy

GSK 690 Hydrochloride: Optimal Research Application Scenarios Based on Quantitative Evidence


Osteosarcoma and Solid Tumor Xenograft Studies

GSK690693 is suitable for in vivo xenograft studies in osteosarcoma models, based on its demonstrated ability to significantly increase event-free survival in 100% (6 of 6) of osteosarcoma xenografts tested in the PPTP panel [1]. Researchers should note that the compound demonstrated only modest single-agent activity in the broader solid tumor panel (32% response rate) and no activity in ALL xenografts [1]. In vitro, cellular sensitivity varies widely, with IC50 values spanning from 6.5 nM to >10 µM across different cell lines [1], necessitating empirical determination of sensitivity for each model system.

AKT-Dependent Signaling Pathway Dissection with Controlled Off-Target Awareness

GSK690693 may be employed to probe AKT-dependent signaling pathways in cellular models, provided that experiments are designed with explicit acknowledgment of its AGC kinase family cross-reactivity. The compound inhibits PKA (IC50 24 nM), PrkX (IC50 5 nM), and PKC isozymes (IC50 2–21 nM) at concentrations overlapping with those required for AKT inhibition [2]. Researchers investigating AKT-specific mechanisms should consider incorporating orthogonal approaches—such as genetic knockdown, alternative AKT inhibitors with distinct selectivity profiles, or rescue experiments—to distinguish AKT-mediated effects from contributions of other AGC family kinases.

Mechanistic Studies of Glycolytic Metabolism Modulation via AKT2/3

In models of ovarian cancer (A2780 and SKOV3 cells), GSK690693 has been shown to reduce phosphorylated AKT2 and AKT3 levels, increase the NAD+/NADH ratio, and decrease glycolytic product pyruvate, thereby slowing cellular proliferation in the context of miR-29b silencing [3]. This application scenario is particularly relevant for researchers investigating the intersection of AKT signaling and cellular metabolism. The functional metabolic effects observed with GSK690693 may differ from those produced by other pan-AKT inhibitors such as MK-2206 or AT7867 [3], underscoring the compound-specific nature of downstream pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 690 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.